Sodium pyrophosphate peroxide

CAS No.:

Cat. No.: VC18513031

Molecular Formula: Na4O8P2

Molecular Weight: 281.90 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Na4O8P2 |

|---|---|

| Molecular Weight | 281.90 g/mol |

| IUPAC Name | tetrasodium;phosphonatooxy phosphate |

| Standard InChI | InChI=1S/4Na.H4O8P2/c;;;;1-9(2,3)7-8-10(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 |

| Standard InChI Key | WODGXFMUOLGZSY-UHFFFAOYSA-J |

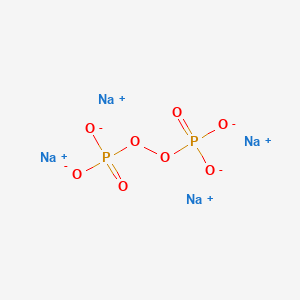

| Canonical SMILES | [O-]P(=O)([O-])OOP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |

Introduction

Chemical Structure and Physical Properties

Sodium pyrophosphate peroxide crystallizes as a hydrated complex with the molecular formula Na₄P₂O₇·2H₂O₂. Key physical properties include:

Table 1: Physical Properties of Sodium Pyrophosphate Peroxide

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 281.90 g/mol | |

| CAS Number | 15362-88-6 | |

| Density | Not explicitly reported | - |

| Solubility | Soluble in water | |

| Stability | Stable in alkaline pH (~10) |

The compound’s structure involves a pyrophosphate anion (P₂O₇⁴⁻) coordinated with sodium cations and hydrogen peroxide molecules. Its stability in solution is pH-dependent, with optimal performance in buffered alkaline media .

Synthesis and Production

Sodium pyrophosphate peroxide is synthesized by reacting sodium pyrophosphate with hydrogen peroxide under controlled conditions:

-

Base Preparation: Sodium pyrophosphate (Na₄P₂O₇) is dissolved in water.

-

Peroxide Incorporation: Hydrogen peroxide is added incrementally to avoid decomposition.

-

Stabilization: The solution is buffered to pH 10 using sodium borate or hydroxide to enhance stability .

Key Reaction:

Industrial production often includes stabilizers like sodium stannate to mitigate peroxide degradation .

Chemical Reactivity and Mechanisms

Redox Behavior

In acidic environments, sodium pyrophosphate peroxide decomposes to generate hypochlorous acid (HOCl), a potent oxidizer:

This reaction underpins its use in detecting anticholinesterase agents (e.g., sarin) via oxidation of leuco dyes to colored compounds .

Perphosphonate Formation

In alkaline media, the compound reacts with organophosphorus halidates (e.g., phosphonofluoridates) to form perphosphonic acids, consuming stoichiometric amounts of peroxide :

Applications

Analytical Chemistry

-

Volumetric Analysis: Used to quantify organophosphorus compounds (e.g., chloridates, fluoridates) via back-titration of excess peroxide .

-

Detection of Nerve Agents: Acts as a redox indicator in the Schoenemann reaction, enabling detection of sarin at concentrations as low as 0.1 ppm .

Table 2: Analytical Recovery Data for Organophosphorus Compounds

| Compound | Recovery (%) | Error (%) | Source |

|---|---|---|---|

| Isopropyl methylphosphonofluoridate | 99.8 | ±0.5 | |

| Diisopropyl phosphorofluoridate | 99.4 | ±0.3 |

Chemiluminescence

Sodium pyrophosphate peroxide serves as a solid peroxide source in chemiluminescent compositions. When combined with oxalates and fluorescent dyes (e.g., 9,10-diphenylanthracene), it generates light via energy transfer to excited singlet states .

Table 3: Chemiluminescent Performance Metrics

Sterilization

In vaporized hydrogen peroxide (VHP) systems, it stabilizes peroxide solutions, enhancing efficacy in low-temperature sterilization of medical devices .

Industrial and Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume